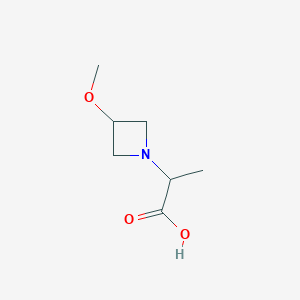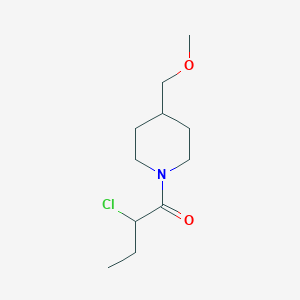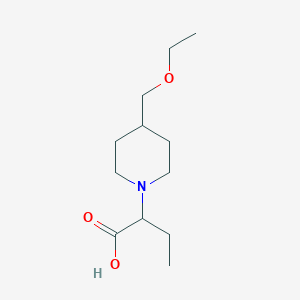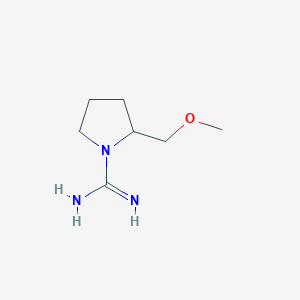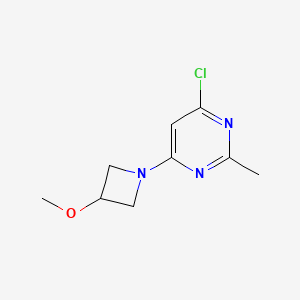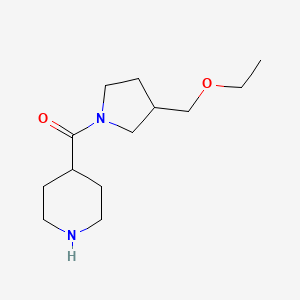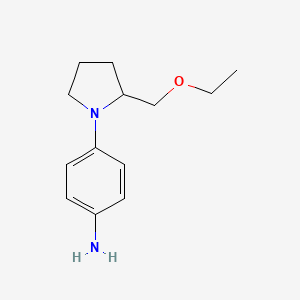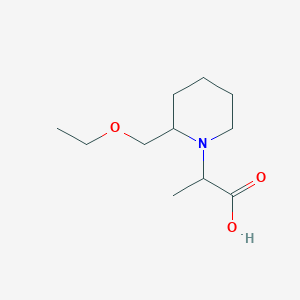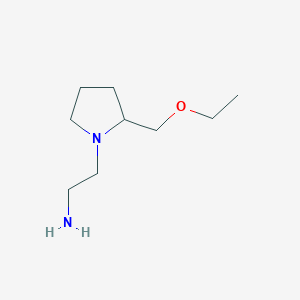
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine
Vue d'ensemble
Description
The compound “2-(2-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine” is a complex organic molecule that contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . The ethoxymethyl and ethan-1-amine groups are attached to the pyrrolidine ring. The ethoxymethyl group consists of an ether (ethoxy) and a methyl group, while ethan-1-amine is a primary amine.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the addition of the ethoxymethyl and ethan-1-amine groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring provides a rigid, cyclic structure, while the ethoxymethyl and ethan-1-amine groups add functionality to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amine group could participate in reactions such as acid-base reactions or nucleophilic substitutions. The ether group in the ethoxymethyl moiety could potentially undergo reactions with strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amine and ether groups could impact its solubility in different solvents .Applications De Recherche Scientifique
Ethylene Oligomerization and Catalysis
- Ethylene Oligomerization Studies : This compound and its derivatives have been studied for their role in ethylene oligomerization reactions. Nickel(II) complexes chelated by (amino)pyridine ligands, including derivatives of this compound, have shown effectiveness as ethylene oligomerization catalysts. Density functional theory studies provided insights into the reactivity trends and the influence of complex structure on these reactions (Nyamato, Ojwach, & Akerman, 2016).
- Palladium(II) Complexes as Selective Catalysts : Similar compounds have been synthesized and used in palladium(II) complexes, showing potential as selective ethylene dimerization catalysts. These findings were supported by both experimental and theoretical approaches (Nyamato, Ojwach, & Akerman, 2015).
Pyrrole and Pyrrolidine Derivatives in Synthesis
- Pyrrole Derivatives Preparation : Pyrrole derivatives, including pyrrolidines, are often prepared by condensation of amines with carbonyl-containing compounds. These derivatives are used in various applications, such as in the formation of electrically conducting films and as intermediates in chemical synthesis (Anderson & Liu, 2000).
Chiral Ligands and Asymmetric Synthesis
- Chiral Pyrrolidines Synthesis : Chiral C2-symmetric pyrrolidines, including those derived from compounds like 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine, have been synthesized for use as chiral ligands in asymmetric synthesis, demonstrating high chiral induction in certain reactions (Masaki et al., 1992).
Miscellaneous Applications
- Methoxycarbonylation of Olefins : Palladium(II) complexes of (pyridyl)imine ligands, including derivatives of this compound, have been used as catalysts for methoxycarbonylation of olefins to produce esters (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(ethoxymethyl)pyrrolidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-2-12-8-9-4-3-6-11(9)7-5-10/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJRUDSVHYMUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





